molecular formula C22H19N3O4S B3579862 N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE

N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B3579862
M. Wt: 421.5 g/mol
InChI Key: XTQZCXJOZGLPLG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a phthalazinone core linked to a substituted benzene ring. The compound’s structure includes a 4-methoxyphenyl group and a methyl substituent on the benzene ring, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-14-7-8-15(21-18-5-3-4-6-19(18)22(26)24-23-21)13-20(14)30(27,28)25-16-9-11-17(29-2)12-10-16/h3-13,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQZCXJOZGLPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dihydrophthalazinone moiety, followed by its coupling with a sulfonamide derivative. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Structure: Phthalazinone vs. Quinazolinone

The target compound’s phthalazinone core distinguishes it from analogs like 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c), which contains a quinazolinone ring (Table 1).

  • COX-2 Inhibition: Compound 1c exhibited 47.1% inhibition at 20 μM, though it is less potent than celecoxib (80.1% at 1 μM) . The phthalazinone core in the target compound may alter binding affinity due to differences in ring size, electron distribution, or steric effects.

Substituent Effects: Methoxyphenyl and Methyl Groups

  • 4-Methoxyphenyl Group : Both the target compound and 1c feature a para-methoxy substituent on the phenyl ring. Evidence indicates this group enhances COX-2 inhibition, likely due to improved electron-donating properties or hydrophobic interactions .

Sulfonamide-Based Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share the sulfonamide moiety but incorporate a triazole core.

  • Activity : While COX-2 data are unavailable for these triazoles, their synthesis emphasizes tautomerism and stability, which could inform the design of the target compound.
  • Solubility : Like the target compound, triazole derivatives face solubility challenges at higher concentrations (>50 μM), limiting in vitro assay accuracy .

Key Research Findings and Data

Table 1: Structural and Activity Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents COX-2 Inhibition (%) Concentration (μM) Reference
Target Compound Phthalazinone 4-Methoxyphenyl, 2-methyl Not reported - -
1c (Quinazolinone analog) Quinazolinone 4-Methoxyphenyl 47.1 20
Celecoxib Pyrazole Sulfonamide, trifluoromethyl 80.1 1
Triazole derivatives Triazole Phenylsulfonyl, 2,4-difluorophenyl Not reported -

Solubility and Bioavailability

  • Both the target compound and its analogs exhibit poor solubility in aqueous media, particularly at concentrations ≥50 μM. This limitation complicates dose-response studies and may necessitate formulation strategies like salt formation or nanoparticle delivery .

Biological Activity

N-(4-Methoxyphenyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The compound has a complex structure characterized by a sulfonamide group attached to a benzene ring, along with a methoxyphenyl and a dihydrophthalazin moiety. The molecular formula is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S with a molecular weight of approximately 342.4 g/mol.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit varying degrees of antibacterial activity. For instance, studies have shown that certain benzene sulfonamide derivatives can effectively inhibit bacterial growth by targeting folate synthesis pathways in bacteria .

Cardiovascular Effects

Recent studies have highlighted the impact of sulfonamide derivatives on cardiovascular parameters. For example, research using isolated rat heart models demonstrated that specific sulfonamide compounds could influence perfusion pressure and coronary resistance. The results indicated that certain derivatives decreased perfusion pressure in a time-dependent manner, suggesting potential applications in managing cardiovascular conditions .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival.
  • Calcium Channel Interaction : Some studies suggest that sulfonamide derivatives may interact with calcium channels, affecting vascular tone and blood pressure regulation .

Study 1: Cardiovascular Impact

A study investigated the effects of various benzene sulfonamides on coronary resistance using an isolated rat heart model. The findings indicated that the compound 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance compared to controls. This suggests potential therapeutic applications in hypertension management .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results indicated notable inhibition zones, confirming its potential as an antimicrobial agent .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated using computational models like SwissADME to predict its behavior in biological systems .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
CardiovascularDecreased perfusion pressure
Calcium ChannelPotential interaction affecting blood pressure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE

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